molecular formula C10H25F2N3Si B1621518 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate CAS No. 479024-67-4

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate

Cat. No. B1621518
M. Wt: 253.41 g/mol
InChI Key: DUNZHVGQEFYKFS-UHFFFAOYSA-N
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Description

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate, also known as DMDM Hydantoin, is a chemical compound that is commonly used as a preservative in a variety of personal care products, such as shampoos, lotions, and cosmetics. However, this chemical compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin works by releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde works by denaturing proteins and disrupting cell membranes, which leads to the death of microorganisms. This mechanism of action makes 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin an effective preservative in personal care products.

Biochemical And Physiological Effects

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin may cause skin irritation and allergic reactions in some individuals. More research is needed to fully understand the biochemical and physiological effects of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin.

Advantages And Limitations For Lab Experiments

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has several advantages as a preservative in lab experiments. It is stable over a wide range of pH and temperature conditions and is effective against a broad spectrum of microorganisms. However, 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has some limitations as well. It can interfere with certain biochemical assays and may cause false positive results in some experiments.

Future Directions

There are several future directions for research on 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin. One area of interest is the development of alternative preservatives that are more environmentally friendly and sustainable. Another area of research is the investigation of the potential health effects of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin on humans and animals. Additionally, there is a need for more studies on the efficacy of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin in various applications, such as agriculture and water treatment.

Scientific Research Applications

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has been extensively studied for its antimicrobial properties, which make it an effective preservative in personal care products. In addition, 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has also been investigated for its potential applications in the fields of agriculture, textiles, and water treatment. It has been shown to be effective in controlling the growth of bacteria, fungi, and algae, making it a promising candidate for use in these industries.

properties

IUPAC Name

difluoro(trimethyl)silanuide;(1,3-dimethylimidazolidin-2-ylidene)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N3.C3H9F2Si/c1-8(2)7-9(3)5-6-10(7)4;1-6(2,3,4)5/h5-6H2,1-4H3;1-3H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNZHVGQEFYKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=[N+](C)C)C.C[Si-](C)(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25F2N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374353
Record name 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate

CAS RN

479024-67-4
Record name 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 2
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 3
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 4
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 5
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Reactant of Route 6
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate

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